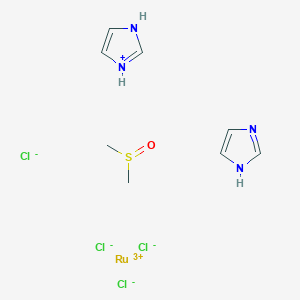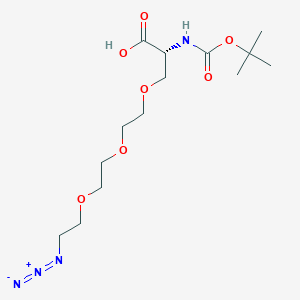
叠氮-PEG3-丙氨酸-Boc
描述
This compound is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups . It is also capable of strain-promoted alkyne-azide cycloaddition with molecules containing dibenzocyclooctyne or bicyclo[6.1.0]nonyne groups .
科学研究应用
Azido-PEG3-Ala-Boc has a wide range of applications in scientific research:
Bioconjugation: It is used to label biomolecules with azide groups, facilitating the attachment of various probes and tags through click chemistry.
Protein Labeling: Azido-PEG3-Ala-Boc is used to label proteins with azide groups, enabling the study of protein interactions and functions.
PROTAC Synthesis: It serves as a linker in the synthesis of PROTACs, which are used to selectively degrade target proteins by leveraging the ubiquitin-proteasome system.
作用机制
Target of Action
Azido-PEG3-Ala-Boc is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of various proteins .
Mode of Action
Azido-PEG3-Ala-Boc operates as a click chemistry reagent . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound plays a significant role in the intracellular ubiquitin-proteasome system . This system is a complex biochemical pathway that controls protein degradation within cells . By exploiting this system, Azido-PEG3-Ala-Boc can selectively degrade target proteins .
Pharmacokinetics
It’s known that the pharmacokinetics of pegylated drugs can be influenced by factors such as the modification site of peg, the size of peg, and the connection between the peptide and peg . These factors can affect biological activity and bioavailability .
Result of Action
The primary result of Azido-PEG3-Ala-Boc’s action is the selective degradation of target proteins . This degradation is achieved by exploiting the intracellular ubiquitin-proteasome system . The specific molecular and cellular effects would depend on the particular target proteins being degraded.
生化分析
Biochemical Properties
Azido-PEG3-Ala-Boc plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein’s ubiquitination and subsequent degradation by the proteasome. Azido-PEG3-Ala-Boc acts as a linker connecting the ligand for the E3 ubiquitin ligase and the ligand for the target protein. This compound interacts with various enzymes and proteins, including E3 ubiquitin ligases and target proteins, facilitating their degradation .
Cellular Effects
Azido-PEG3-Ala-Boc influences various cellular processes by enabling the degradation of target proteins through the ubiquitin-proteasome system. This degradation can affect cell signaling pathways, gene expression, and cellular metabolism. By selectively degrading specific proteins, Azido-PEG3-Ala-Boc can modulate cellular functions and potentially alter the behavior of different cell types .
Molecular Mechanism
The molecular mechanism of Azido-PEG3-Ala-Boc involves its role as a PROTAC linker. It facilitates the binding of the E3 ubiquitin ligase to the target protein, leading to the ubiquitination and degradation of the target protein. The azide group in Azido-PEG3-Ala-Boc allows it to undergo CuAAc or SPAAC reactions, enabling the formation of stable linkages between the ligands for the E3 ubiquitin ligase and the target protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azido-PEG3-Ala-Boc can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that PROTACs, including those synthesized using Azido-PEG3-Ala-Boc, can exhibit sustained degradation of target proteins over extended periods, leading to prolonged modulation of cellular processes .
Dosage Effects in Animal Models
The effects of Azido-PEG3-Ala-Boc can vary with different dosages in animal models. At lower doses, the compound may effectively degrade target proteins without causing significant toxicity. At higher doses, there may be threshold effects, including potential toxic or adverse effects. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
Azido-PEG3-Ala-Boc is involved in metabolic pathways related to the ubiquitin-proteasome system. It interacts with enzymes and cofactors involved in protein ubiquitination and degradation. The compound’s role in these pathways can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Azido-PEG3-Ala-Boc is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
Azido-PEG3-Ala-Boc’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, affecting its ability to degrade target proteins and modulate cellular processes .
准备方法
Azido-PEG3-Ala-Boc is synthesized through a series of chemical reactions involving polyethylene glycol derivatives. The synthetic route typically involves the following steps:
Polymerization of Ethylene Oxide: High purity amino-polyethylene glycol-alcohol is prepared by the polymerization of ethylene oxide using a dibenzyl-protected amine functional initiator.
Chain-End Modification: The amino-polyethylene glycol-alcohol undergoes chain-end modification to introduce the azide functionality.
Protection of Alanine Residue: The alanine residue is protected by a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during the synthesis.
化学反应分析
Azido-PEG3-Ala-Boc undergoes several types of chemical reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs with molecules containing alkyne groups, forming a stable triazole linkage.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne or bicyclo[6.1.0]nonyne groups, forming a stable triazole linkage without the need for a copper catalyst.
Common reagents used in these reactions include copper sulfate and sodium ascorbate for CuAAC, and dibenzocyclooctyne or bicyclo[6.1.0]nonyne for SPAAC . The major products formed from these reactions are triazole-linked conjugates, which are stable and bioorthogonal .
相似化合物的比较
Azido-PEG3-Ala-Boc is unique due to its combination of azide functionality and polyethylene glycol backbone. Similar compounds include:
Azido-PEG3-Biotin: This compound contains a biotin moiety instead of an alanine residue, making it useful for biotinylation and affinity purification.
Azido-PEG4-Ala-Boc: This compound has an additional ethylene glycol unit, providing increased flexibility and solubility.
Azido-PEG3-NHS: This compound contains an N-hydroxysuccinimide ester group, making it suitable for amine-reactive bioconjugation.
Azido-PEG3-Ala-Boc stands out due to its specific application in PROTAC synthesis and its ability to undergo both CuAAC and SPAAC reactions .
属性
IUPAC Name |
(2R)-3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O7/c1-14(2,3)25-13(21)17-11(12(19)20)10-24-9-8-23-7-6-22-5-4-16-18-15/h11H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDWDSHNHZCWMW-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](COCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120389 | |
| Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-azido-3-carboxy-, 1-(1,1-dimethylethyl) ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2054345-68-3 | |
| Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-azido-3-carboxy-, 1-(1,1-dimethylethyl) ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2054345-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-azido-3-carboxy-, 1-(1,1-dimethylethyl) ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


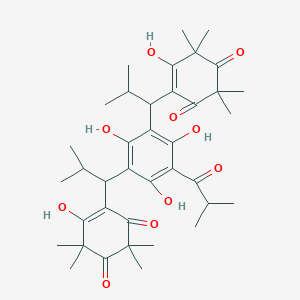
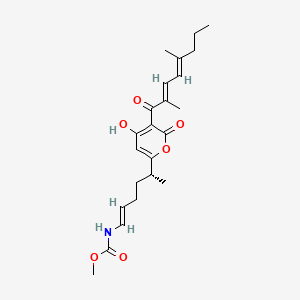
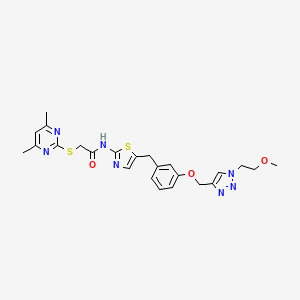
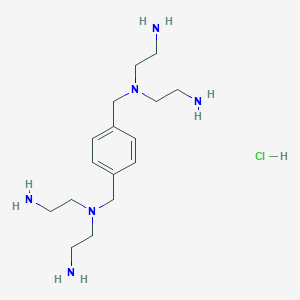
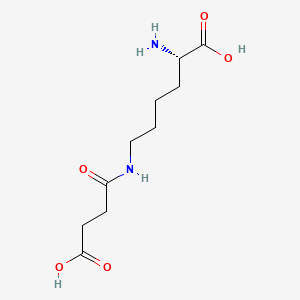
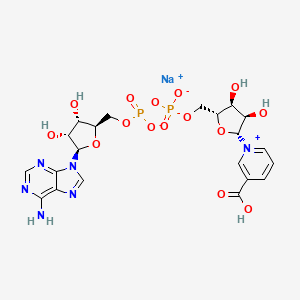
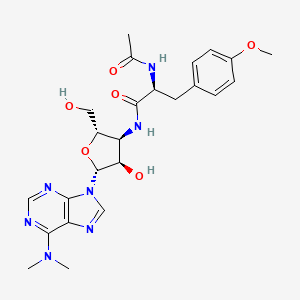
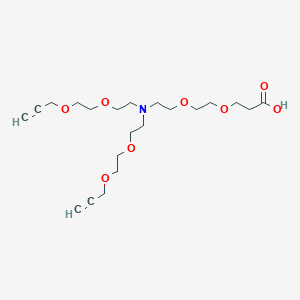

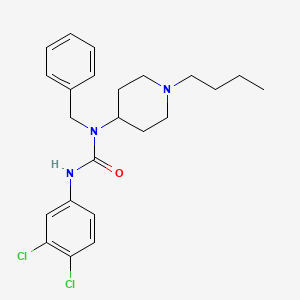
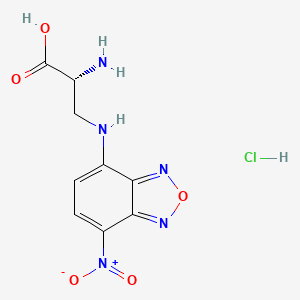
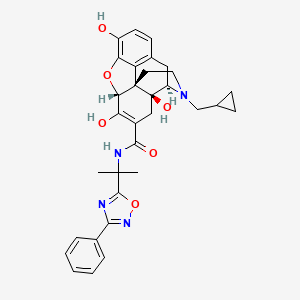
![7-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B609408.png)
